molecular formula C14H14BrN3O3S B2506322 (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate CAS No. 877648-98-1

(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate

Cat. No.: B2506322
CAS No.: 877648-98-1
M. Wt: 384.25
InChI Key: DKWOBPCFUFSTMM-UHFFFAOYSA-N
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Description

The compound (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate is a complex organic molecule that features a triazine ring, a brominated benzoate ester, and an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the triazine ring.

    Formation of the Benzoate Ester: The benzoate ester can be formed through an esterification reaction between 4-bromobenzoic acid and an alcohol derivative of the triazine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate: can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or substituted derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and brominated benzoate ester are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(methylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate
  • (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-chlorobenzoate
  • (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-fluorobenzoate

Uniqueness

  • The presence of the ethylthio group and the brominated benzoate ester distinguishes (3-(ethylthio)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-bromobenzoate from its analogs, potentially leading to unique reactivity and biological activity profiles.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-ethylsulfanyl-6-methyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-3-22-14-17-16-9(2)12(19)18(14)8-21-13(20)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWOBPCFUFSTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C(=O)N1COC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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